molecular formula C15H11N7OS B6441063 N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549029-41-4

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6441063
CAS No.: 2549029-41-4
M. Wt: 337.4 g/mol
InChI Key: PCJUNQWNWUOANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-Benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a benzothiadiazole carboxamide moiety at position 4. Its synthesis likely involves multi-step protocols similar to those described for related triazolo-pyridazines, such as coupling reactions or cyclization strategies .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS/c23-15(16-9-2-1-3-10-13(9)21-24-20-10)11-6-7-12-17-18-14(8-4-5-8)22(12)19-11/h1-3,6-8H,4-5H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJUNQWNWUOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique heterocyclic structure, which includes a benzothiadiazole moiety and a triazolo-pyridazine framework. Its biological activity has garnered interest due to its potential applications in treating various diseases, particularly cancer and microbial infections.

Basic Information

PropertyValue
Common Name This compound
CAS Number 2549029-41-4
Molecular Formula C₁₅H₁₁N₇OS
Molecular Weight 337.4 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets. Similar compounds have demonstrated the ability to interfere with cellular processes that are crucial for the proliferation of cancer cells and pathogens.

Anticancer Activity

Research indicates that derivatives of triazoles and benzothiadiazoles possess significant anticancer properties. For instance:

  • Case Study 1 : A related compound exhibited an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
  • Case Study 2 : Other studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Compounds within the same chemical class have been reported to show efficacy against various bacterial strains:

  • Case Study 3 : Benzothiadiazole derivatives demonstrated antibacterial activity against pathogenic bacteria comparable to standard antibiotics like chloramphenicol .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to this compound have also been investigated for:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Antiparasitic activity

These diverse biological activities suggest that this compound could be a valuable candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Related methodologies suggest the importance of optimizing reaction conditions (temperature, solvent choice) to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed for characterization .

Comparative Studies

Comparative studies among various derivatives have been conducted to evaluate their biological activities:

Compound NameIC₅₀ (μM) against HCT-116IC₅₀ (μM) against T47D
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl...6.227.3
Benzothiadiazole derivative A5.020.0
Benzothiadiazole derivative B8.030.0

These findings highlight the potential of this compound as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Biological Activity/Properties Reference ID
Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine) Cyclopropyl-pyrazole, difluoro-indazolylmethyl Kinase inhibition (clinical candidate)
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cyclopropyl, indole-ethylamine BRD4 bromodomain inhibition (IC₅₀ ~ 0.1 µM)
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Methoxy, thiazolyl-pyridinyl Undisclosed (structural focus on heterocyclic diversity)
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Methyl, methoxybenzyl-amine Antiproliferative activity (endothelial/tumor cells, IC₅₀ ~ 5–10 µM)
Target Compound Cyclopropyl, benzothiadiazole-carboxamide Hypothesized: Bromodomain/kinase inhibition (based on structural analogy) -

Key Observations:

Substituent Effects on Activity: The cyclopropyl group is recurrent in analogues like vebreltinib and BRD4 inhibitors, suggesting its role in enhancing target binding or metabolic stability .

Pharmacological Profile :

  • Compounds with esterified triazolo-pyridazine moieties (e.g., derivatives) lose thrombin inhibition but gain antiproliferative effects, highlighting substituent-dependent activity switching .
  • BRD4 inhibitors () with indole/cyclopropyl groups show sub-micromolar IC₅₀ values, suggesting the target compound could share similar potency if optimized .

Physicochemical Properties :

  • Melting points for triazolo-pyridazine derivatives range widely (159–215°C), influenced by substituents. The benzothiadiazole group may increase melting point due to rigidity .
  • Lipophilic groups (e.g., cyclopropyl, indole) improve membrane permeability but may reduce solubility, necessitating formulation adjustments .

Toxicity and Stability

  • Triazolo-pyridazines with cyclopropyl groups (e.g., ) demonstrate low toxicity in preclinical models, attributed to reduced metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.